molecular formula C6H11F3N2O2 B565741 Piperazine-d8 Trifluoroacetic Acid Salt CAS No. 1246815-61-1

Piperazine-d8 Trifluoroacetic Acid Salt

Cat. No.: B565741
CAS No.: 1246815-61-1
M. Wt: 208.21
InChI Key: MZMOYVCDPQCUOP-PHHTYKMFSA-N
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Description

Piperazine-d8 Trifluoroacetic Acid Salt is a chemically modified piperazine featuring eight deuterium atoms, which serves as a critical stable isotopically-labeled internal standard in analytical chemistry, particularly in mass spectrometry-based assays. Its primary research value lies in the quantitative analysis of piperazine and its derivatives, where it enables precise tracking, metabolism studies, and pharmacokinetic profiling by compensating for variations during sample preparation and instrument analysis . The compound's formulation as a trifluoroacetate (TFA) salt is significant, as TFA is known to act as an allosteric modulator of the glycine receptor (GlyR) . Research indicates that TFA enhances currents elicited by low concentrations of glycine in both α1 homomeric and α1β heteromeric GlyRs, functioning as a selective positive allosteric modulator without affecting GABAA or 5-HT3A receptors . This specific activity makes Piperazine-d8 TFA Salt a compound of interest in neuropharmacology research, particularly for investigating the secondary effects of volatile anesthetics, of which TFA is a major metabolite . Furthermore, the deuterium labeling provides a distinct spectroscopic signature for use in structural and mechanistic studies, solidifying its role as a versatile tool in various biochemical and pharmacological research applications.

Properties

CAS No.

1246815-61-1

Molecular Formula

C6H11F3N2O2

Molecular Weight

208.21

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriopiperazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H10N2.C2HF3O2/c1-2-6-4-3-5-1;3-2(4,5)1(6)7/h5-6H,1-4H2;(H,6,7)/i1D2,2D2,3D2,4D2;

InChI Key

MZMOYVCDPQCUOP-PHHTYKMFSA-N

SMILES

C1CNCCN1.C(=O)(C(F)(F)F)O

Synonyms

Piperazine-2,2,3,3,5,5,6,6-d8 Trifluoroacetic Acid Salt;  Ascarex D-d8 Trifluoroacetic Acid Salt;  Diethylenediamine-d8 Trifluoroacetic Acid Salt;  Dihydro Pip Wormer-d8 Trifluoroacetic Acid Salt;  Dowzene DHC-d8 Trifluoroacetic Acid Salt;  Piperazinium-d

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine-d8 Trifluoroacetic Acid Salt typically involves the deuteration of piperazine followed by its reaction with trifluoroacetic acid. The deuteration process can be achieved through various methods, including the use of deuterated reagents or catalysts. The reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO), methanol, or water.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process ensures high purity and yield through stringent quality control measures. The use of deuterated reagents and catalysts in a controlled environment is crucial for maintaining the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions: Piperazine-d8 Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of piperazine-based compounds.

Scientific Research Applications

Piperazine-d8 Trifluoroacetic Acid Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of piperazine-based drugs.

    Industry: Applied in environmental research to detect and quantify pollutants in air, water, soil, and food.

Mechanism of Action

The mechanism of action of Piperazine-d8 Trifluoroacetic Acid Salt involves its interaction with specific molecular targets. In biological systems, piperazine compounds generally act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of parasitic worms, making piperazine-based compounds effective anthelmintic agents .

Comparison with Similar Compounds

Deuterated Piperazine Salts

Deuterated piperazine derivatives are critical for isotopic tracing and reducing background interference in analytical methods.

Compound Name Molecular Formula Key Properties Applications References
Piperazine-d8 TFA Salt C₄H₂D₈N₂·C₂HF₃O₂ High isotopic purity (>98%), hygroscopic MS/NMR internal standard, metabolic studies
N-Ethylpiperazine-d5 Bis(TFA) Salt C₆H₁₀D₅N₂·2C₂HF₃O₂ Enhanced solubility in organic solvents Pharmacokinetic assays
Fluphenazine-d8 Sulfoxide Dihydrochloride C₂₂H₁₈D₈F₃N₃O₂S·2HCl Stable under refrigeration Forensic reference material

Key Differences :

  • Isotopic Labeling : Piperazine-d8 TFA Salt has eight deuteriums, offering superior signal resolution in MS compared to N-Ethylpiperazine-d5 (five deuteriums) .
  • Stability : Fluphenazine-d8’s dihydrochloride form is less hygroscopic than TFA salts but requires acidic storage conditions .

Trifluoroacetic Acid (TFA) Salts of Piperazine Derivatives

TFA salts are favored for their solubility and ease of purification.

Compound Name Synthesis Method Solubility Profile Applications References
Piperazine-d8 TFA Salt Reaction of deuterated piperazine with TFA Soluble in water, methanol Analytical standards
Piperazic Acid TFA Salt Boc-protection followed by TFA deprotection Soluble in polar aprotic solvents Biosynthetic intermediates
Deshydroxymethyl Losartan TFA Salt Acid-catalyzed esterification Soluble in DMSO, ethanol Hypertension drug development

Key Differences :

  • Synthetic Utility : Piperazic acid TFA salt is used in chlorinated natural product biosynthesis, unlike Piperazine-d8 TFA Salt, which is tailored for analytical workflows .
  • Thermal Stability : Deshydroxymethyl Losartan TFA Salt degrades above 40°C, whereas Piperazine-d8 TFA Salt remains stable at room temperature .

Piperazine Salts with Alternative Counterions

Counterion choice impacts crystallinity, solubility, and application scope.

Compound Name Counterion Key Properties Applications References
Piperazine-d8 TFA Salt TFA Hygroscopic, acidic pH in solution MS/NMR studies
Flupentixol Dihydrochloride HCl Crystalline, stable at RT Antipsychotic formulations
PIPES Sodium Salt Na⁺ Neutral pH buffering capacity Cell culture media

Key Differences :

  • Solubility : TFA salts dissolve readily in organic phases, while hydrochloride salts (e.g., Flupentixol) are water-soluble .
  • Buffering Capacity : PIPES sodium salt maintains pH 6.7–7.3, unlike acidic TFA salts .

Structural Analogs with Functional Modifications

Substituents on the piperazine ring dictate reactivity and biological activity.

Compound Name Functional Group Key Properties Applications References
Piperazine-d8 TFA Salt Deuterated core Isotopic labeling Metabolic tracing
1-(2-Furoyl)-Piperazine Furoyl substituent UV-active (λ = 254 nm) Ligand in receptor binding assays
tris-NTA TFA Salt Chelating tris(nitrilotriacetic acid) Binds His-tagged proteins Protein purification

Key Differences :

  • Reactivity : The furoyl group in 1-(2-Furoyl)-Piperazine enables photochemical crosslinking, a feature absent in Piperazine-d8 TFA Salt .
  • Specialized Roles : tris-NTA TFA Salt’s chelation properties are critical for protein studies, unlike Piperazine-d8 TFA Salt’s analytical focus .

Q & A

Basic Questions

Q. How is Piperazine-d8 Trifluoroacetic Acid Salt synthesized, and what analytical methods validate its purity?

  • Methodology : Synthesis typically involves deuteration of the parent piperazine compound via catalytic exchange or chemical substitution, followed by salt formation with trifluoroacetic acid (TFA). For example, deuterated piperazine derivatives are often synthesized using deuterated solvents (e.g., D₂O) or deuterium gas under controlled conditions . Post-synthesis, purity is validated using:

  • LC-MS : To confirm molecular weight (e.g., [M+H]⁺ at m/z corresponding to C₄D₈N₂·CF₃CO₂H) and isotopic enrichment (>98% deuterium incorporation) .
  • ¹H/²H NMR : Absence of residual proton signals in the piperazine ring confirms deuteration .
  • TGA/DSC : To assess hygroscopicity and thermal stability, critical for storage and handling .

Q. What are the solubility and stability considerations for this compound in aqueous buffers?

  • Methodology : The TFA salt form enhances solubility in polar solvents (e.g., water, DMSO) but may precipitate in high-pH buffers due to TFA's pKa (~0.3). Stability tests should include:

  • pH titration : Monitor solubility across pH 2–8 to identify optimal conditions for biological assays .
  • Long-term storage : Store desiccated at -20°C to prevent hydrolysis of the TFA moiety or deuterium loss .

Q. How does the presence of TFA impact downstream biological assays?

  • Methodology : TFA can interfere with cell-based assays (e.g., altering membrane permeability) or protein interactions. Mitigation strategies include:

  • Buffer exchange : Use centrifugal filtration (3 kDa cutoff) to replace TFA with biocompatible salts (e.g., acetate) .
  • Control experiments : Compare results with non-TFA salts (e.g., HCl) to isolate TFA-specific effects .

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence pharmacokinetic or metabolic studies?

  • Methodology : Deuterium alters bond dissociation energy, potentially affecting metabolic rates. Experimental design should:

  • Use dual-isotope labeling : Combine Piperazine-d8 with ¹³C/¹⁵N tracers in mass spectrometry to distinguish isotopic vs. metabolic effects .
  • Compare with non-deuterated analogs : Quantify differences in hepatic microsomal stability or CYP450 interactions .

Q. What crystallographic techniques resolve the structural dynamics of Piperazine-d8 TFA salts?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks and salt conformation. Key steps:

  • Crystal growth : Use slow vapor diffusion (e.g., TFA salt in ethanol/water) to obtain diffraction-quality crystals .
  • Data refinement : Analyze deuterium positions via neutron diffraction or isotopic substitution in SCXRD to resolve deuteration sites .

Q. How can contradictory data on TFA's environmental or biological persistence be addressed?

  • Methodology : Conflicting reports on TFA's stability (e.g., environmental degradation vs. bioaccumulation) require:

  • Isotopic tracing : Use ¹⁹F NMR or LC-MS/MS to track TFA degradation products in simulated environmental matrices (soil, water) .
  • Cross-validation : Compare results across multiple labs using standardized protocols to reconcile discrepancies .

Q. What strategies optimize synthetic yield while minimizing deuterium loss?

  • Methodology : Deuteration efficiency depends on reaction conditions. Optimization involves:

  • Catalyst screening : Test Pd/C, PtO₂, or deuterated acids (e.g., DCl) to maximize H/D exchange .
  • In-line monitoring : Use FTIR or Raman spectroscopy to detect deuteration in real-time .

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